4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine
Description
4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound featuring a fused furan-pyrimidine core. Its structure includes a 4-chlorophenoxy substituent at position 4 and a phenyl group at position 6 of the furo[2,3-d]pyrimidine scaffold. Its molecular formula is C₁₈H₁₁ClN₂O₂, with a molar mass of 322.75 g/mol .
Properties
IUPAC Name |
4-(4-chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2/c19-13-6-8-14(9-7-13)22-17-15-10-16(12-4-2-1-3-5-12)23-18(15)21-11-20-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPVJFXIGIIQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorophenoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: The furo[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical processes they regulate .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The evidence highlights the importance of substituent polarity (e.g., methoxy vs. chloro groups) and heterocycle choice (furan vs. thiophene) in modulating physicochemical and biological properties. However, specific pharmacological data (e.g., IC₅₀ values, cytotoxicity) are absent in the provided sources.
- Synthetic Accessibility : Compounds like 4-chloro-6-phenylfuro[2,3-d]pyrimidine (CAS 943230-33-9) are likely easier to synthesize due to fewer synthetic steps , whereas derivatives with complex substituents (e.g., piperazine in CAS 670270-97-0) may require multi-step protocols .
Biological Activity
4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available pyrimidine derivatives. The process includes the formation of the furo-pyrimidine ring system and the introduction of the chlorophenoxy group. Detailed synthetic routes can be found in various literature sources focusing on pyrimidine derivatives .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. These compounds often act as inhibitors of key enzymes involved in nucleotide biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) .
Table 1: Biological Activity Overview
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | GARFTase | 0.5 | Inhibits tumor cell proliferation |
| Related pyrimidine derivatives | Various | 0.3 - 24 | Induces apoptosis |
The mechanism by which this compound exerts its biological effects includes selective uptake via folate receptors (FR) and inhibition of de novo purine synthesis pathways. This is particularly relevant in cancer cells that overexpress these receptors .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal that modifications at specific positions on the furo-pyrimidine scaffold can significantly affect biological activity. For instance, substituents at the 4-position of the phenyl ring have been shown to enhance potency against various cancer cell lines .
Table 2: SAR Analysis
| Substituent Position | Substituent Type | Impact on Activity |
|---|---|---|
| 4 | Chlorophenoxy | Increased potency |
| 6 | Phenyl group | Enhanced selectivity |
Case Studies
- In Vitro Studies : A series of in vitro tests demonstrated that this compound inhibited growth in several human tumor cell lines, with IC50 values indicating potent activity .
- In Vivo Models : Animal studies have shown that administration of this compound resulted in reduced tumor sizes in xenograft models, suggesting its potential for clinical application .
Q & A
Q. What steps ensure reproducibility in biological assays?
- Methodology :
- Reference compounds : Include positive controls (e.g., staurosporine for kinase assays).
- Blinded experiments : Minimize bias in data interpretation (’s research models) .
Tables for Key Data
| Parameter | Example Data | Source |
|---|---|---|
| Synthetic Yield | 63% () | |
| Melting Point | 156.6–157.2 °C () | |
| NMR Chemical Shift (1H) | δ 9.74 (s, NH, DMSO-d6) | |
| X-ray Crystallography (Rf) | 0.082 () |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
